6-Bromo-7-methoxy-2-methyl-quinolin-4-ol
Description
6-Bromo-7-methoxy-2-methyl-quinolin-4-ol is a halogenated quinoline derivative characterized by a bromine atom at position 6, a methoxy group at position 7, a methyl group at position 2, and a hydroxyl group at position 4. The bromine and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-10(14)7-4-8(12)11(15-2)5-9(7)13-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
AYNMXUJMSXVSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and substituents of 6-Bromo-7-methoxy-2-methyl-quinolin-4-ol with related compounds:
Key Observations :
- Bromine vs.
- Quinoline vs. Quinazoline: 6-Bromo-4-phenylquinazolin-2-ol features a quinazoline core (two nitrogen atoms), which may alter binding affinity compared to the single-nitrogen quinoline scaffold.
Physicochemical Properties
Available data for selected compounds:
| Compound Name | Melting Point (°C) | pKa | LogP (Predicted) |
|---|---|---|---|
| 6-Bromo-2-methylquinolin-4-ol | 338 | 3.98 | 2.89* |
| 7-Methoxy-2-methylquinolin-4-ol | Not reported | Not reported | 1.72* |
*LogP values estimated using computational tools.
Analysis :
- The bromine atom in 6-Bromo-2-methylquinolin-4-ol contributes to a higher melting point (338°C) compared to non-brominated analogs.
- The methoxy group in this compound may reduce acidity (higher pKa) compared to hydroxyl-rich derivatives due to electron-donating effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
